molecular formula C17H18BrN3O2 B2834460 N-(3-bromophenyl)-2-(2-methyl-4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamide CAS No. 1251605-06-7

N-(3-bromophenyl)-2-(2-methyl-4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamide

Cat. No.: B2834460
CAS No.: 1251605-06-7
M. Wt: 376.254
InChI Key: DMAXOZOTVWABAL-UHFFFAOYSA-N
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Description

N-(3-bromophenyl)-2-(2-methyl-4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamide is a quinazolinone-based acetamide derivative characterized by a 3-bromophenyl substituent and a 2-methyl-4-oxo-tetrahydroquinazoline scaffold.

Properties

IUPAC Name

N-(3-bromophenyl)-2-(2-methyl-4-oxo-5,6,7,8-tetrahydroquinazolin-3-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrN3O2/c1-11-19-15-8-3-2-7-14(15)17(23)21(11)10-16(22)20-13-6-4-5-12(18)9-13/h4-6,9H,2-3,7-8,10H2,1H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMAXOZOTVWABAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(CCCC2)C(=O)N1CC(=O)NC3=CC(=CC=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs sharing the quinazolinone-acetamide core but differing in substituents and biological activities. Key structural variations include halogenation, hydroxyl/methoxy groups, and heterocyclic modifications.

Table 1: Structural and Functional Comparison of Quinazolinone-Acetamide Derivatives

Compound Name Key Substituents Biological Activity Key Findings Reference
N-(3-bromophenyl)-2-(2-methyl-4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamide 3-bromophenyl, 2-methyl-tetrahydroquinazoline Not explicitly reported in evidence Hypothesized to exhibit enhanced lipophilicity and enzyme inhibition potential
N-(4-oxo-2-phenylquinazolin-3(4H)-yl)-2-(ethylamino)acetamide Ethylamino, phenyl Anti-inflammatory 25% stronger activity than Diclofenac in anti-inflammatory assays
N-(1,3-dioxoisoindolin-2-yl)-2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide (1a) Phthalimide, 2-methyl-quinazoline Antioxidant Moderate DPPH scavenging activity; good BBB permeability
N-(2-hydroxy-4-methylphenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide (4d) 2-hydroxy-4-methylphenyl Not explicitly reported 38% yield, 242–244°C melting point; structural analog
2-(6-chloro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-phenylacetamide 6-chloro, 2-methyl, phenyl InhA inhibition (anti-TB) Most potent InhA inhibitor in the series (IC₅₀ = 1.2 µM)
N-(2,3-dichlorophenyl)-2-(6,8-dichloro-4-oxoquinazolin-3(4H)-yl)acetamide 2,3-dichlorophenyl, 6,8-dichloro Not explicitly reported Higher molecular weight (500.8 g/mol); potential halogen-driven bioactivity

Key Observations

Substituent Impact on Bioactivity :

  • Halogenation (e.g., bromine, chlorine) increases lipophilicity, which may enhance membrane permeability and target engagement. For example, 2-(6-chloro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-phenylacetamide demonstrated potent InhA inhibition (IC₅₀ = 1.2 µM), attributed to chloro-substituent interactions with hydrophobic enzyme pockets .
  • Hydroxyl and methoxy groups (e.g., in compound 4d) may improve solubility but reduce CNS penetration compared to halogenated analogs .

Enzyme Inhibition vs. Antioxidant Activity: Compounds with phthalimide or thiophene moieties (e.g., 1a, 1b) showed moderate antioxidant activity via DPPH scavenging, likely due to radical stabilization by conjugated systems . Anti-inflammatory activity in ethylamino-substituted analogs (e.g., N-(4-oxo-2-phenylquinazolin-3(4H)-yl)-2-(ethylamino)acetamide) suggests that amine groups enhance interactions with inflammatory targets like COX-2 .

Pharmacokinetic Profiles :

  • Phthalimide derivatives (e.g., 1a) exhibit favorable intestinal absorption and blood-brain barrier (BBB) permeability, making them candidates for CNS-targeted therapies .
  • The 3-bromophenyl substituent in the target compound may further optimize BBB penetration due to bromine’s moderate electronegativity and size .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing this compound with high yield and purity?

  • Methodological Answer : The synthesis involves coupling a 3-bromophenylamine derivative with a tetrahydroquinazolinone-acetamide precursor. Critical steps include:

  • Reagent selection : Use carbodiimide-based coupling agents (e.g., EDC·HCl) to activate carboxylic acid intermediates, as demonstrated in analogous acetamide syntheses .
  • Solvent optimization : Polar aprotic solvents (e.g., DCM or DMF) enhance reaction efficiency by stabilizing intermediates.
  • Temperature control : Maintain temperatures between 0–25°C to minimize side reactions like hydrolysis .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures improves purity (>95%) .

Q. Which spectroscopic and crystallographic methods are effective for structural characterization?

  • Methodological Answer :

  • NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., bromophenyl protons at δ 7.2–7.6 ppm) and acetamide carbonyl signals (δ ~170 ppm) .
  • X-ray crystallography : Single-crystal diffraction resolves the tetrahydroquinazolinone ring conformation and hydrogen-bonding networks (e.g., N–H···O interactions). SHELX software refines structural parameters with <i>R</i> factors < 0.05 .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (±0.5 ppm accuracy) .

Q. What storage conditions are recommended to maintain stability?

  • Methodological Answer :

  • Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent oxidation.
  • Protect from light (amber vials) to avoid photodegradation of the bromophenyl group .
  • Monitor stability via periodic HPLC-UV analysis (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How can contradictions in reported biological activities be resolved?

  • Methodological Answer :

  • Assay standardization : Replicate studies using identical cell lines (e.g., HepG2 for anticancer assays) and normalize results to positive controls (e.g., doxorubicin).
  • Dose-response validation : Perform IC₅₀ determinations across ≥3 independent experiments to assess reproducibility .
  • Metabolite profiling : Use LC-MS to identify degradation products that may interfere with bioactivity measurements .

Q. What computational approaches predict binding affinity with target enzymes?

  • Methodological Answer :

  • Molecular docking : Utilize AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., EGFR). Focus on the tetrahydroquinazolinone core’s hydrogen-bonding with catalytic residues .
  • Molecular dynamics (MD) : Simulate ligand-enzyme complexes (50–100 ns trajectories) to assess binding stability under physiological conditions .
  • QSAR modeling : Corrogate substituent effects (e.g., bromine’s electron-withdrawing impact) with inhibitory potency using datasets from PubChem .

Q. How to design in vivo studies for pharmacokinetic profiling?

  • Methodological Answer :

  • Animal models : Administer the compound intravenously (IV) and orally (PO) in Sprague-Dawley rats (n ≥ 6/group) to calculate bioavailability.
  • Bioanalytics : Quantify plasma concentrations via LC-MS/MS (LOQ: 1 ng/mL). Monitor metabolites (e.g., dealkylated products) .
  • Tissue distribution : Use whole-body autoradiography to assess accumulation in target organs (e.g., liver, kidneys) .

Q. How are synthetic by-products identified and mitigated?

  • Methodological Answer :

  • HPLC-MS analysis : Detect impurities (e.g., unreacted starting materials) using a C18 column and gradient elution.
  • Reaction optimization : Add scavengers (e.g., HOBt) to suppress racemization during coupling steps .
  • Crystallography : Resolve by-product structures (e.g., dimerized intermediates) via single-crystal X-ray analysis .

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